
Epinephrine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epinephrine maleate: is a salt form of epinephrine, also known as adrenaline. Epinephrine is a hormone and neurotransmitter that plays a crucial role in the body’s fight-or-flight response. It is commonly used in medical treatments for conditions such as anaphylaxis, cardiac arrest, asthma, and superficial bleeding .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Epinephrine maleate can be synthesized by reacting epinephrine with maleic acid. The reaction typically involves dissolving epinephrine in a suitable solvent, such as water or ethanol, and then adding maleic acid to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent concentration, to ensure high yield and purity of the final product. The resulting this compound is then purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Epinephrine maleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Epinephrine can be oxidized to adrenochrome using oxidizing agents such as potassium permanganate or ferric chloride.
Reduction: Reduction of epinephrine can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of epinephrine, often using reagents like acyl chlorides or alkyl halides.
Major Products:
Oxidation: Adrenochrome
Reduction: Reduced epinephrine derivatives
Substitution: Various substituted epinephrine derivatives
Wissenschaftliche Forschungsanwendungen
Epinephrine maleate has a wide range of scientific research applications:
Chemistry:
- Used as a model compound in studies of oxidation-reduction reactions.
- Investigated for its stability and solubility in different solvents .
Biology:
- Studied for its role in the body’s stress response and its effects on various physiological processes .
Medicine:
- Widely used in emergency medicine for the treatment of anaphylaxis, cardiac arrest, and asthma .
- Investigated for its potential use in new drug formulations and delivery systems .
Industry:
Wirkmechanismus
Epinephrine maleate exerts its effects by acting on alpha and beta-adrenergic receptors. By activating alpha receptors, it causes vasoconstriction, which helps maintain blood pressure and heart function. Activation of beta receptors leads to bronchial smooth muscle relaxation, relieving symptoms of bronchospasm, wheezing, and dyspnea . The molecular targets and pathways involved include the adrenergic receptors and the downstream signaling pathways that mediate the physiological effects of epinephrine .
Vergleich Mit ähnlichen Verbindungen
- Epinephrine bitartrate
- Epinephrine fumarate
- Ephedrine
Comparison: Epinephrine maleate is unique in its stability and solubility properties compared to other epinephrine salts like epinephrine bitartrate and epinephrine fumarate. Ephedrine, while similar in structure and function, has different pharmacokinetic properties and is used for different medical indications .
This compound stands out due to its specific applications in emergency medicine and its unique chemical properties that make it suitable for various pharmaceutical formulations.
Eigenschaften
CAS-Nummer |
36199-53-8 |
|---|---|
Molekularformel |
C13H17NO7 |
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO3.C4H4O4/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-3(6)1-2-4(7)8/h2-4,9-13H,5H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t9-;/m0./s1 |
InChI-Schlüssel |
LZSZZMQFFBWGHR-AFIAKLHKSA-N |
Isomerische SMILES |
CNC[C@@H](C1=CC(=C(C=C1)O)O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(7-azoniatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carbonyloxy)ethyl-dimethylazanium;(Z)-but-2-enedioate](/img/structure/B12708517.png)










